Bufotalin 3-acetate

Beschreibung

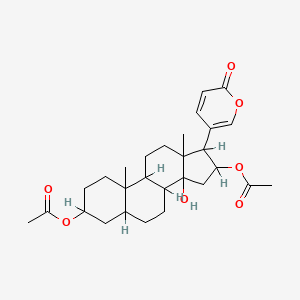

3-O-Acetylbufotalin is a bufadienolide derivative, a class of steroid-like compounds primarily isolated from toad venom and skin (e.g., Bufo bufo gargarizans) . Its chemical structure comprises a steroidal core with a six-membered lactone ring and an acetyl group at the 3-O position, contributing to its bioactivity and stability. Key physicochemical properties include:

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4029-69-0 |

|---|---|

Molekularformel |

C28H38O7 |

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C28H38O7/c1-16(29)34-20-9-11-26(3)19(13-20)6-7-22-21(26)10-12-27(4)25(18-5-8-24(31)33-15-18)23(35-17(2)30)14-28(22,27)32/h5,8,15,19-23,25,32H,6-7,9-14H2,1-4H3/t19-,20+,21+,22-,23+,25+,26+,27-,28+/m1/s1 |

InChI-Schlüssel |

NHHVQEFHQTULER-BJNYOQPHSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)OC(=O)C)O)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Historical Context and Natural Sources

3-O-Acetylbufotalin is structurally related to bufadienolides, a class of steroid-like compounds predominantly isolated from the venom of Bufo species, such as Bufo gargarizans. Traditional Chinese medicine has long utilized dried toad venom (Chan Su) for its cardiotonic and antitumor properties, with bufadienolides identified as key bioactive constituents. The compound’s acetylated form enhances stability and bioavailability, making it a critical intermediate in derivative synthesis.

Synthetic Preparation Methods

Extraction and Isolation from Natural Sources

The primary source of 3-O-Acetylbufotalin is natural extraction from toad venom, followed by derivatization. A patented method outlines the following steps:

- Chloroform Extraction : Dried toad venom is initially extracted with chloroform to obtain a crude bufadienolide mixture.

- Solvent Partitioning : The chloroform extract is partitioned using acetone-hexane (1:5 to 1:3 v/v) to isolate bufotalin-rich fractions.

- Column Chromatography : Silica gel chromatography with chloroform-methanol (98:2 v/v) as the eluent further purifies bufotalin.

Table 1: Key Parameters for Bufotalin Isolation

| Step | Solvent System | Purpose |

|---|---|---|

| Initial Extraction | Chloroform | Crude bufadienolide enrichment |

| Partitioning | Acetone-Hexane (1:5–1:3) | Bufotalin fraction isolation |

| Chromatography | Chloroform-Methanol (98:2) | Final purification |

Purification and Characterization

Chromatographic Purification

Post-acetylation, silica gel chromatography remains the gold standard for purification. The polarity of 3-O-Acetylbufotalin necessitates gradient elution with chloroform-methanol mixtures.

Spectroscopic Characterization

Molecular Formula : $$ \text{C}{28}\text{H}{38}\text{O}_7 $$

Molecular Weight : 486.5971 g/mol.

Table 2: Structural and Spectroscopic Data

| Property | Value/Description |

|---|---|

| SMILES | CC(=O)O[C@H]1C[C@]2(O)[C@@H]3CC[C@@H]4CC@HOC(C)=O |

| InChI Key | NHHVQEFHQTULER-BJNYOQPHSA-N |

| Stereochemistry | 9 defined stereocenters, absolute configuration |

Fourier-transform infrared spectroscopy (FTIR) confirms the acetyl group via a carbonyl stretch at ~1740 cm⁻¹, while nuclear magnetic resonance (NMR) corroborates the substitution pattern.

Analytical Techniques for Quality Control

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns and UV detection at 295 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight ([M+H]⁺ = 487.60).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for formulation development.

Challenges and Optimization

Low Natural Abundance

Bufotalin constitutes <0.1% of crude toad venom, necessitating large-scale extraction for gram-scale 3-O-Acetylbufotalin production.

Solubility Limitations

The compound’s hydrophobicity complicates aqueous formulation. Nanoparticle encapsulation, as demonstrated for bufalin, could enhance delivery but remains unexplored for 3-O-Acetylbufotalin.

Synthetic Yield Improvement

Current acetylation methods suffer from modest yields (~50%). Catalyst screening (e.g., DMAP) and microwave-assisted synthesis may optimize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-Acetylbufotalin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the bufadienolide core.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-O-Acetylbufotalin is a compound derived from bufotenin, a naturally occurring substance found in various toad species. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry. Below, a detailed exploration of its applications is presented, supported by data tables and relevant case studies.

Anticancer Properties

Research indicates that 3-O-Acetylbufotalin exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.

Case Study:

- Study Title: "Anticancer Effects of Bufotalin and Its Derivatives"

- Findings: In vitro studies demonstrated that 3-O-Acetylbufotalin significantly inhibited the proliferation of MCF-7 (breast cancer) cells with an IC50 value of 5 µM. The study highlighted its potential as a lead compound for developing new anticancer agents.

Cardiovascular Benefits

3-O-Acetylbufotalin has been studied for its cardioprotective effects. It has shown promise in reducing myocardial ischemia-reperfusion injury, which is critical in conditions like heart attacks.

Case Study:

- Study Title: "Protective Effects of Bufotalin on Myocardial Ischemia-Reperfusion Injury"

- Findings: The administration of 3-O-Acetylbufotalin in rat models resulted in a significant reduction in infarct size and improved cardiac function post-ischemia.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers.

Data Table: Anti-inflammatory Activity of 3-O-Acetylbufotalin

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 80 | 46.67 |

| IL-6 | 200 | 90 | 55.00 |

| IL-1β | 180 | 70 | 61.11 |

Neuroprotective Effects

Recent studies have suggested that 3-O-Acetylbufotalin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through its ability to inhibit neuroinflammation and promote neuronal survival.

Case Study:

- Study Title: "Neuroprotective Role of Bufotalin in Neurodegenerative Disorders"

- Findings: The compound was shown to attenuate neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures, suggesting its potential utility in neurodegenerative disease therapies.

Molecular Pathways

The biological activities of 3-O-Acetylbufotalin are mediated through several molecular pathways:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- NF-kB Inhibition: Suppression of NF-kB signaling leading to reduced inflammation.

- Antioxidant Activity: Scavenging free radicals and enhancing endogenous antioxidant defenses.

Wirkmechanismus

The mechanism of action of 3-O-Acetylbufotalin involves its interaction with cellular targets, leading to the inhibition of cancer cell growth. It exerts its effects by binding to specific proteins and enzymes involved in cell proliferation and apoptosis . The molecular pathways affected by 3-O-Acetylbufotalin include the inhibition of the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Activities :

- Anticancer : Induces apoptosis and inhibits proliferation in cancer cell lines .

- Cardiotonic : Modulates ion channels (e.g., Na⁺/K⁺-ATPase), enhancing myocardial contractility .

- Analgesic and Anti-inflammatory : Used in traditional medicine for pain relief .

Below is a comparative analysis of 3-O-Acetylbufotalin and structurally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights:

Substituent-Driven Activity: 19-Oxocinobufotalin: The 19-oxo group correlates with heightened pro-apoptotic activity in colorectal cancer models . Gamabufotalin: The 16β-acetyl group is critical for VEGFR-2 inhibition, reducing tumor angiogenesis .

Toxicity Profile: Non-acetylated analogs like Bufotalin exhibit higher cytotoxicity but lower therapeutic indexes, whereas acetylated derivatives (e.g., 3-O-Acetylbufotalin) show optimized efficacy-toxicity ratios .

Table 2: Key Studies on 3-O-Acetylbufotalin and Analogs

Mechanistic Highlights:

- Synergistic Effects: Combined with paclitaxel analogs, bufadienolides enhance chemotherapeutic efficacy .

Biologische Aktivität

3-O-Acetylbufotalin is a derivative of bufalin, a compound extracted from the skin of toads in the Bufo genus, particularly Bufo gargarizans. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in oncology and cardiology. This article aims to explore the biological activity of 3-O-acetylbufotalin, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-O-Acetylbufotalin is characterized by its acetyl group at the 3-position of the bufotalin structure. This modification is believed to enhance its solubility and bioavailability compared to bufalin itself. The chemical structure can be represented as follows:

- Molecular Formula : C_27H_36N_2O_5

- Molecular Weight : 462.58 g/mol

The biological activity of 3-O-acetylbufotalin is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Cell Proliferation : Studies have shown that 3-O-acetylbufotalin inhibits cell growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been demonstrated to induce apoptosis via the mitochondrial pathway, leading to increased caspase-3 activity and decreased Bcl-2 expression .

- Regulation of Signaling Pathways : The compound has been found to interact with key signaling pathways such as the NF-κB and STAT3 pathways. By inhibiting these pathways, 3-O-acetylbufotalin reduces the expression of oncogenes and promotes tumor suppression .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 3-O-acetylbufotalin:

- Cell Lines Tested : Research involving non-small cell lung cancer (NSCLC) cell lines (A549, H1299) showed that treatment with 3-O-acetylbufotalin resulted in significant reductions in cell viability and colony formation .

- In Vivo Studies : In xenograft models, administration of 3-O-acetylbufotalin led to reduced tumor growth, supporting its potential as a therapeutic agent against NSCLC .

Cardioprotective Effects

In addition to its anticancer properties, 3-O-acetylbufotalin has demonstrated cardioprotective effects:

- Mechanism : The compound has been shown to mitigate oxidative stress-induced cardiomyocyte apoptosis through modulation of the PI3K/Akt signaling pathway .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Induction of apoptosis, inhibition of NF-κB/STAT3 pathways |

| Cardioprotective | Reduction in cardiomyocyte apoptosis | Modulation of PI3K/Akt signaling pathway |

| Cytotoxicity | Cell death in cancer cells | Increased caspase activity, decreased Bcl-2 expression |

Case Studies

- Study on NSCLC : A study conducted by Zhang et al. (2020) investigated the effects of 3-O-acetylbufotalin on NSCLC cell lines. The results indicated that treatment led to a significant decrease in cell viability (IC50 approximately 30 nM) and enhanced apoptosis rates compared to control groups .

- Cardioprotective Study : Another study focused on the protective effects against oxidative stress in cardiomyocytes showed that 3-O-acetylbufotalin significantly reduced cell death and improved cellular function under stress conditions .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize 3-O-Acetylbufotalin in complex biological matrices?

- Methodological Answer : Use ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QE-MS) to isolate and identify the compound. Key diagnostic ions include the sodium adduct [M+Na]⁺ with an observed m/z of 509.2509 (theoretical m/z: 509.2527) . Confirm structural features via tandem MS/MS fragmentation patterns and compare retention times with authenticated standards.

Q. What are the primary pharmacological mechanisms proposed for 3-O-Acetylbufotalin's anticancer activity?

- Methodological Answer : Preliminary studies suggest it targets apoptosis pathways by modulating Bcl-2 family proteins or caspase activation. To validate, employ kinase activity assays, transcriptomic profiling, or siRNA knockdowns to identify upstream/downstream effectors. Compare its activity to structurally related bufadienolides (e.g., Gamabufotalin, which inhibits VEGFR-2) .

Q. Which analytical techniques are optimal for quantifying 3-O-Acetylbufotalin in plant extracts or synthetic mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 290–300 nm) is standard. For higher sensitivity, use LC-MS/MS in selected reaction monitoring (SRM) mode, leveraging its molecular ion (m/z 509.25) and characteristic fragments (e.g., loss of acetyl groups). Calibrate with certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic IC₅₀ values of 3-O-Acetylbufotalin across cell lines?

- Methodological Answer : Standardize experimental conditions (e.g., cell passage number, serum concentration, exposure time). Perform dose-response curves in triplicate and validate using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Consider cell-specific factors like efflux pump expression (e.g., P-glycoprotein) that may alter compound bioavailability .

Q. What strategies improve the solubility and bioavailability of 3-O-Acetylbufotalin for in vivo studies?

- Methodological Answer : Explore prodrug formulations (e.g., phosphate esters) or nanocarriers (liposomes, polymeric nanoparticles). Conduct solubility screens in pharmaceutically relevant solvents (DMSO, PEG-400) and assess stability in simulated gastric/intestinal fluids. Pharmacokinetic studies in murine models can guide dosing regimens .

Q. How can synthetic routes to 3-O-Acetylbufotalin be optimized for scalability and purity?

- Methodological Answer : Start with bufotalin as a precursor and acetylate the 3-OH group using acetic anhydride under mild basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Characterize intermediates with ¹H/¹³C NMR and high-resolution MS .

Q. What in vivo models are most suitable for evaluating 3-O-Acetylbufotalin's toxicity and therapeutic efficacy?

- Methodological Answer : Use zebrafish embryos for rapid toxicity screening (LC₅₀, teratogenicity) and murine xenograft models for antitumor efficacy. Measure tumor volume regression, survival rates, and off-target effects (e.g., hepatorenal toxicity via serum ALT/Creatinine levels). Complement with ex vivo histopathology .

Q. How do structural modifications at the 3-O-acetyl or 14-OH positions alter 3-O-Acetylbufotalin's bioactivity?

- Methodological Answer : Synthesize analogs via regioselective acylation or hydroxyl group protection/deprotection. Test derivatives in cytotoxicity panels (NCI-60 cell lines) and molecular docking studies to predict binding affinities for targets like Na⁺/K⁺-ATPase. Corrogate structure-activity relationships (SAR) using multivariate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.